molecular formula C12H15N5O5 B1437752 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid CAS No. 1028077-12-4

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Cat. No. B1437752
CAS RN: 1028077-12-4
M. Wt: 309.28 g/mol
InChI Key: CALJQZKJKDPZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The presence of the purine ring indicates that this compound may have biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Boc group and the purine ring would likely influence its solubility and reactivity .

Scientific Research Applications

Selective Functionalization in Nucleic Acids

N2-Boc-guanine-9-acetic acid can be used for selective functionalization at the N2-position of guanine in DNA and RNA oligonucleotides. This chemoselective modification allows for the incorporation of reactive handles into nucleic acids for further functionalization and downstream applications, such as in the fields of epigenomics and epitranscriptomics .

Supramolecular Hydrogels

Guanine derivatives are used to create supramolecular hydrogels, which have attracted interest for various applications including drug delivery. The gelation of guanine analogues typically involves the formation of guanine/K+ quartets, onto which functional cargoes like fluorophores and drugs can be decorated .

Medicinal Chemistry

O6-substituted guanine derivatives, including N2-Boc-guanine-9-acetic acid, are synthesized for their application in medicine. These derivatives are designed with various substituents to target specific medical needs .

Biological Sensing

Monitoring levels of guanine and its derivatives is crucial for understanding their biological roles and related diseases. Guanine plays a key role in nucleic acids, while its derivatives participate in cellular functions such as biological reactions and signal transduction .

G-quadruplex Structures

Guanine-rich nucleic acids can fold into a structure known as G-quadruplex, which has implications in cellular processes, pharmaceutical applications, and nanodevices. Guanine derivatives can stabilize unique types of G-quadruplexes that contain a G-vacancy .

Nanotechnology Applications

Efforts have been made to fine-tune the chemical properties of guanine derivatives to make them usable under different experimental conditions, such as in organic or aqueous solutions, for applications in nanotechnology .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. The use of the Boc group in peptide synthesis requires the use of hazardous hydrogen fluoride (HF), which requires special equipment .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. The use of the Boc group in peptide synthesis suggests potential applications in the field of peptide and protein chemistry .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJQZKJKDPZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 2
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 3
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 4
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 5
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 6
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

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